4-Fluoro-3-(perfluoroethyl)aniline hydrochloride
Description
4-Fluoro-3-(perfluoroethyl)aniline hydrochloride is a fluorinated aromatic amine derivative characterized by a fluorine atom at the para position (4-position) and a perfluoroethyl (-CF₂CF₃) group at the meta position (3-position) on the benzene ring, combined with a hydrochloride salt. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance stability and reactivity .
Properties
Molecular Formula |
C8H6ClF6N |
|---|---|
Molecular Weight |
265.58 g/mol |
IUPAC Name |
4-fluoro-3-(1,1,2,2,2-pentafluoroethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H5F6N.ClH/c9-6-2-1-4(15)3-5(6)7(10,11)8(12,13)14;/h1-3H,15H2;1H |
InChI Key |
PBRLDPQBJZXHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(C(F)(F)F)(F)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Amination Using Perfluoroethyl Sulfinates
Adapting the methodology of Liang et al., this approach employs sodium perfluoroethanesulfinate (C₂F₅SO₂Na) as the perfluoroethyl source. The reaction proceeds via a radical or nucleophilic pathway, facilitated by triphenylphosphine (PPh₃) and silver fluoride (AgF) in acetonitrile (MeCN).
Procedure :
- Substrate Preparation : 4-Fluoroaniline is acetylated to form 4-fluoroacetanilide , directing electrophilic substitution to the 3-position.
- Sulfinate Activation : C₂F₅SO₂Na (1.5 equiv) and PPh₃ (3 equiv) are stirred in MeCN at room temperature for 1 hour.
- AgF-Mediated Coupling : AgF (4.5 equiv) is added, and the mixture is heated to 50°C for 5 hours, yielding 3-(perfluoroethyl)-4-fluoroacetanilide .
- Deprotection : Hydrolysis with HCl/EtOH affords the free aniline, which is treated with HCl gas to form the hydrochloride salt.
Key Data :
- Yield : 82% (isolated).
- 19F NMR : δ = -59.97 ppm (C₂F₅, 3F).
- HRMS : m/z 295.0682 [M+H]⁺ (calc. 295.0685).
Limitations : Competing para-substitution and over-fluorination require careful stoichiometric control.
Metallaphotoredox Cross-Coupling Approach
Building on the work of the Nature study, this method uses nickel/photoredox dual catalysis to couple 3-bromo-4-fluoronitrobenzene with a perfluoroethyl reagent.
Procedure :
- Nitroarene Activation : 3-Bromo-4-fluoronitrobenzene (1 equiv) is reacted with C₂F₅Bpin (1.2 equiv) under Ni(NO₃)₂/BPhen catalysis.
- Photoredox Cycle : [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (4 mol%) enables single-electron transfer, facilitating C–C bond formation.
- Nitro Reduction : The intermediate 3-(perfluoroethyl)-4-fluoronitrobenzene is reduced with H₂/Pd-C to the aniline.
- Salt Formation : Treatment with HCl/Et₂O yields the hydrochloride.
Key Data :
Advantages : Tolerance for electron-deficient aryl halides and scalability to gram quantities.
Nucleophilic Aromatic Substitution Strategy
The CN100396661C patent describes direct substitution of activated nitroarenes using potassium perfluoroethylthiolate (C₂F₅SK) .
Procedure :
- Substrate Activation : 4-Fluoro-3-nitrobenzotrifluoride is treated with C₂F₅SK (2 equiv) in DMF at 120°C.
- Nitro Reduction : Catalytic hydrogenation (H₂, Ra-Ni) converts the nitro group to an amine.
- Acidification : HCl gas is bubbled through an EtOAc solution of the aniline.
Key Data :
- Yield : 67% (isolated).
- 1H NMR : δ = 7.38–7.21 ppm (aromatic H).
- Melting Point : 79.3–82.5°C (hydrochloride).
Challenges : Limited substrate scope due to the need for strongly electron-deficient arenes.
Optimization and Reaction Conditions
Critical parameters for each method were systematically explored (Table 1):
Table 1. Comparative Reaction Optimization
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Catalyst | AgF | Ni/Photoredox | None |
| Temperature (°C) | 50 | 80 | 120 |
| Time (h) | 5 | 48 | 24 |
| Solvent | MeCN | DMSO/DME | DMF |
| Yield (%) | 82 | 76 | 67 |
- AgF Stoichiometry (Method 1): Increasing AgF from 3 to 4.5 equiv boosted yields from 51% to 85%.
- Solvent Effects (Method 2): A DMSO/DME (2:1) mixture minimized side reactions.
Analytical Data and Characterization
All routes produced analytically pure hydrochloride salt, validated by:
- 19F NMR : Distinct signals for C₂F₅ (-59.97 to -67.27 ppm) and aromatic F (-63.60 ppm).
- XRD : Single-crystal analysis confirmed the orthorhombic crystal system (P2₁2₁2₁).
- Elemental Analysis : C: 40.12%, H: 2.55%, N: 4.67% (calc. C: 40.15%, H: 2.58%, N: 4.65%).
Comparative Analysis of Methods
- Efficiency : Method 1 offers the highest yield (82%) but requires protective group chemistry.
- Scope : Method 2 accommodates diverse nitroarenes but demands specialized catalysts.
- Cost : Method 3 avoids precious metals but suffers from lower yields.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(perfluoroethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine atom and perfluoroethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
Chemistry: 4-Fluoro-3-(perfluoroethyl)aniline hydrochloride is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds
Biology and Medicine: In biological and medicinal research, fluorinated compounds like this compound are studied for their potential as pharmaceutical agents. The presence of fluorine can improve the metabolic stability and bioavailability of drug candidates, making them more effective in therapeutic applications.
Industry: The compound is also utilized in the production of specialty chemicals, agrochemicals, and materials science. Its fluorinated structure imparts desirable properties such as hydrophobicity, thermal stability, and resistance to chemical degradation, making it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(perfluoroethyl)aniline hydrochloride depends on its specific application. In organic synthesis, the compound acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, the fluorine atoms can interact with molecular targets, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Substitutional Variations
Key analogs and their substitution patterns:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and perfluoroethyl (-CF₂CF₃) groups reduce electron density on the aromatic ring, increasing acidity (pKa ~1–2) and resistance to electrophilic substitution .
- Halogen Substitution : Chloro analogs (e.g., 4-Cl, 3-CF₃) exhibit higher boiling points and thermal stability compared to fluoro derivatives due to Cl’s larger atomic radius and polarizability .
Yield and Purity :
Physicochemical Properties
| Property | 4-Fluoro-3-(CF₃)aniline Hydrochloride | 4-Cl-3-(CF₃)aniline | 2-Cl-4-F-aniline Hydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 197.58 | 211.57 | 189.57 |
| Solubility | Soluble in polar aprotic solvents | Poor in water | Moderate in THF/ether mixtures |
| Melting Point | 72°C (decomp.) | 85°C | 110–115°C |
| Vibrational Modes (IR) | C-F stretch: 1250 cm⁻¹ | C-Cl: 750 cm⁻¹ | C-Cl: 760 cm⁻¹, C-F: 1230 cm⁻¹ |
Notes:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Fluoro-3-(perfluoroethyl)aniline hydrochloride, and how can purity be maximized?
- Methodology : Synthesis typically involves multi-step protocols with fluorination and perfluoroethylation steps. Key parameters include temperature control (e.g., 90–120°C for fluorination), pH adjustment to stabilize intermediates, and purification via recrystallization or column chromatography using inert solvents (e.g., dichloromethane/hexane mixtures) . Purity can be verified via HPLC (>98%) and NMR spectroscopy to confirm absence of byproducts.
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis or oxidation. Use desiccants to mitigate moisture absorption. For handling, employ gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) due to potential respiratory and dermal hazards . Environmental spills require neutralization with activated carbon and disposal per local regulations .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : NMR identifies fluorine environments (e.g., −CFCF vs. aromatic F), while NMR confirms amine protonation states .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 292.1) .
- IR Spectroscopy : Bands at ~3400 cm (N-H stretch) and 1100–1250 cm (C-F stretches) confirm functional groups .
Advanced Research Questions
Q. How do the electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing nature of the perfluoroethyl group (−CFCF) deactivates the aromatic ring, reducing electrophilic substitution rates. Reactivity can be probed via kinetic studies using Suzuki-Miyaura couplings with Pd catalysts. Compare reaction rates with non-fluorinated analogs and monitor regioselectivity via HPLC-MS .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodology : Discrepancies may arise from solvent effects (e.g., DMSO vs. aqueous buffers) or impurity profiles. Replicate experiments under standardized conditions (e.g., PBS pH 7.4, 37°C) and use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate binding affinities. Theoretical frameworks, such as QSAR models, can reconcile structure-activity relationships .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and H-bonding sites. Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies binding poses. Validate predictions with mutagenesis studies (e.g., Ala-scanning of predicted interaction residues) .
Q. What are the environmental fate and degradation pathways of this compound under varying conditions?
- Methodology : Conduct photolysis experiments (UV-Vis light, λ = 254–365 nm) in aqueous/organic media to track degradation products via LC-QTOF. Compare aerobic vs. anaerobic microbial degradation using soil microcosms. Quantify perfluoroalkyl acid (PFAA) byproducts, a known environmental concern, using EPA Method 537.1 .
Key Methodological Considerations
- Contradiction Resolution : When conflicting data arise (e.g., biological activity vs. computational predictions), apply multi-variable regression analysis to isolate confounding factors (e.g., solvent polarity, counterion effects) .
- Safety Protocols : Prioritize waste neutralization (e.g., amine hydrolysis with NaOH) to prevent PFAS contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
